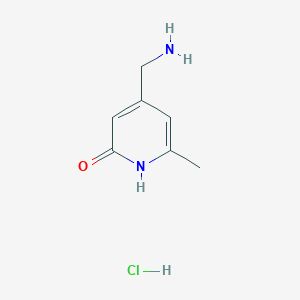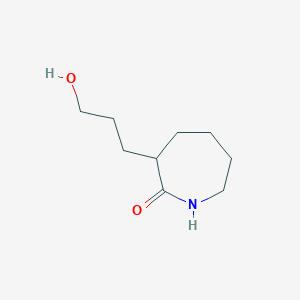![molecular formula C11H24N2O B13238660 N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to an acetamide backbone, with a 5-methylhexan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with an appropriate amine. One common method is the reaction of N,N-dimethylacetamide with 5-methylhexan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amide group can participate in substitution reactions, where the dimethylamino group or the 5-methylhexan-2-yl substituent is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-[(5-methylhexan-2-yl)amino]acetate, while reduction could produce N,N-dimethyl-2-[(5-methylhexan-2-yl)amino]ethanol.
Applications De Recherche Scientifique
N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A simpler amide with similar structural features but lacking the 5-methylhexan-2-yl substituent.
N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide: Another amide with a different alkyl substituent.
N,N-Dimethyl-2-[(3-methylbutyl)amino]acetamide: Similar structure with a 3-methylbutyl group instead of the 5-methylhexan-2-yl group.
Uniqueness
N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide is unique due to its specific substituent, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H24N2O |
|---|---|
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(5-methylhexan-2-ylamino)acetamide |
InChI |
InChI=1S/C11H24N2O/c1-9(2)6-7-10(3)12-8-11(14)13(4)5/h9-10,12H,6-8H2,1-5H3 |
Clé InChI |
UYJTWBRXQPLQLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)NCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13238583.png)
![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}furan-2-carbaldehyde](/img/structure/B13238589.png)
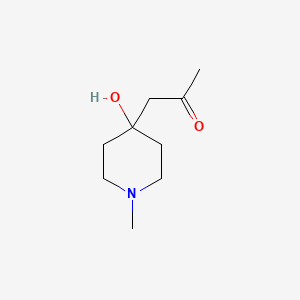

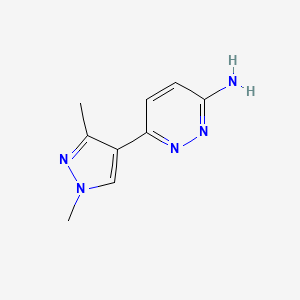
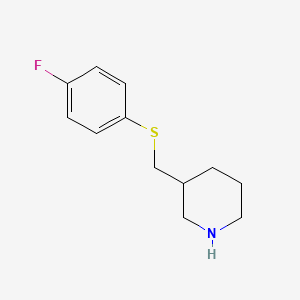
![4-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13238610.png)
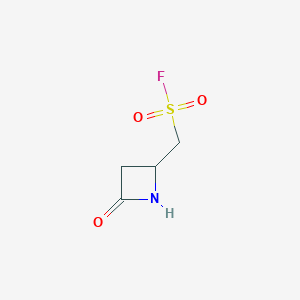
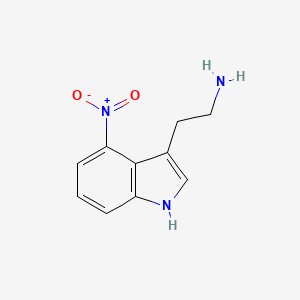
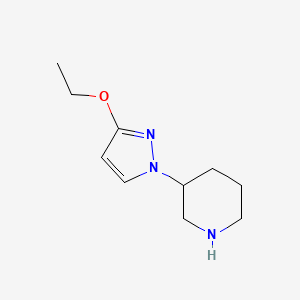
![N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine](/img/structure/B13238646.png)

